1-(6-Methoxy-2-naphthyl)ethanol

概要

説明

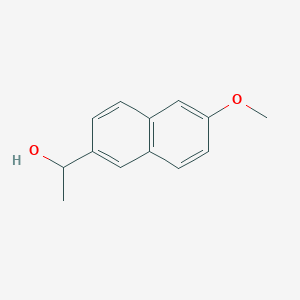

1-(6-Methoxy-2-naphthyl)ethanol is an organic compound with the molecular formula C₁₃H₁₄O₂. It is a derivative of naphthalene, featuring a methoxy group at the 6-position and an ethanol group at the 1-position. This compound is known for its role as a potential impurity in commercial preparations of naproxen, a non-selective cyclooxygenase (COX) inhibitor .

準備方法

Synthetic Routes and Reaction Conditions: 1-(6-Methoxy-2-naphthyl)ethanol can be synthesized through various methods. One common approach involves the reduction of 1-(6-methoxy-2-naphthyl)ethanone using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like ethanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method offers higher yields and is more scalable for large-scale production .

化学反応の分析

Types of Reactions: 1-(6-Methoxy-2-naphthyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 1-(6-methoxy-2-naphthyl)ethanone using oxidizing agents like chromium trioxide (CrO₃) in acetic acid.

Reduction: The compound can be reduced to 1-(6-methoxy-2-naphthyl)methanol using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO₃) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Thionyl chloride (SOCl₂) in dichloromethane.

Major Products Formed:

Oxidation: 1-(6-Methoxy-2-naphthyl)ethanone.

Reduction: 1-(6-Methoxy-2-naphthyl)methanol.

Substitution: 1-(6-Methoxy-2-naphthyl)ethyl chloride.

科学的研究の応用

Pharmaceutical Applications

1-(6-Methoxy-2-naphthyl)ethanol is primarily recognized for its role as a precursor in the synthesis of naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The compound can be converted to the methyl ester of naproxen, making it an important intermediate in pharmaceutical manufacturing .

Synthesis of Naproxen

The conversion process involves the following steps:

- Starting Material : Racemic this compound.

- Reaction : The compound undergoes esterification to form the methyl ester of naproxen.

This transformation is crucial for producing high-purity naproxen and minimizing impurities that could affect therapeutic efficacy.

Biochemical Research

In biochemical contexts, this compound serves as a reference material for various assays and studies related to cyclooxygenase (COX) inhibition. As a potential impurity in commercial preparations of naproxen, it is vital for quality control and analytical chemistry .

Case Studies

- Impurity Analysis : A study focused on the identification and quantification of impurities in naproxen formulations utilized this compound as a standard. The results indicated that monitoring this compound is essential for ensuring the safety and efficacy of naproxen products.

- COX Inhibition Studies : Research has demonstrated that compounds related to this compound can exhibit varying degrees of COX inhibition, providing insights into their potential therapeutic effects and guiding further drug development.

Applications in Cell Culture and Transfection

The compound has also been noted for its applications in cell culture and transfection processes. It is used in bioprocessing settings where precise chemical environments are necessary for cellular activities .

作用機序

The mechanism of action of 1-(6-Methoxy-2-naphthyl)ethanol is primarily related to its role as an impurity in naproxen. Naproxen inhibits cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, leading to anti-inflammatory and analgesic effects. The presence of this compound as an impurity may influence the overall efficacy and safety profile of naproxen .

類似化合物との比較

1-(6-Methoxy-2-naphthyl)ethanone: This compound is structurally similar but lacks the hydroxyl group, making it more reactive in oxidation reactions.

1-(6-Methoxy-2-naphthyl)methanol: This compound has a methanol group instead of an ethanol group, affecting its solubility and reactivity.

Uniqueness: this compound is unique due to its specific structural features, including the methoxy and ethanol groups, which influence its chemical reactivity and interactions with biological targets. Its role as an impurity in naproxen also highlights its importance in pharmaceutical quality control .

生物活性

1-(6-Methoxy-2-naphthyl)ethanol, with the molecular formula C₁₃H₁₄O₂, is a significant organic compound that has garnered attention for its potential biological activities. This compound is structurally related to naphthalene and is primarily recognized as an impurity in the pharmaceutical agent naproxen, a non-selective cyclooxygenase (COX) inhibitor. Understanding its biological activity is essential for evaluating its implications in pharmacology and toxicology.

- Molecular Weight : 202.25 g/mol

- Melting Point : 111°C to 112°C

- Solubility : Soluble in DMSO, acetone, dichloromethane, and ethyl acetate; insoluble in water .

- IUPAC Name : (1R)-1-(6-methoxynaphthalen-2-yl)ethan-1-ol

The biological activity of this compound is closely linked to its role as an impurity in naproxen formulations. Naproxen exerts its therapeutic effects by inhibiting COX enzymes, which are crucial for the biosynthesis of prostaglandins involved in inflammation and pain pathways. The presence of this compound may influence the pharmacokinetics and efficacy of naproxen, potentially altering its therapeutic profile .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : It may scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Enzyme Interaction : The compound has been studied for its interactions with various enzymes, suggesting a role in modulating enzymatic pathways .

Case Study 1: Enzymatic Activity

A study investigated the interaction of this compound with cytochrome P450 enzymes. The findings indicated that this compound could act as a substrate or inhibitor, affecting the metabolism of other drugs .

Case Study 2: Impurity Effects in Naproxen

Research highlighted that the presence of this compound as an impurity in naproxen formulations could impact the drug's safety and efficacy profile. This emphasizes the need for rigorous quality control in pharmaceutical preparations containing naproxen .

Comparative Analysis with Related Compounds

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| Naproxen | Parent compound | COX inhibition, anti-inflammatory |

| 1-(6-Methoxy-2-naphthyl)ethanone | Lacks hydroxyl group | More reactive but less biologically active |

| 1-(6-Methoxy-2-naphthyl)methanol | Methanol instead of ethanol | Altered solubility and reactivity |

特性

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVJWFRUESFCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77301-42-9 | |

| Record name | 1-(6-Methoxy-2-naphthyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77301-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methoxynaphthalen-2-yl)ethanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077301429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-methoxynaphthalen-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(6-METHOXYNAPHTHALEN-2-YL)ETHANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6731350NR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(6-Methoxynaphthalen-2-yl)ethanol in pharmaceutical research?

A1: 1-(6-Methoxynaphthalen-2-yl)ethanol serves as a key intermediate in the synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID) []. Its stereochemistry plays a crucial role in the pharmacological activity of Naproxen.

Q2: How can 1-(6-Methoxynaphthalen-2-yl)ethanol be synthesized efficiently?

A2: A multi-step synthesis with a 94% total yield starts from 2-methoxynaphthalene. This process involves bromination, Friedel-Crafts acetylation, and catalytic hydrogenation in a multiphase system [].

Q3: Are there any enzymatic methods for the kinetic resolution of 1-(6-Methoxynaphthalen-2-yl)ethanol?

A3: Yes, researchers have successfully employed various enzymes for this purpose. For example:

- Hemophore HasApf: This enzyme, when immobilized, catalyzes the asymmetric oxidation of the (R)-isomer of 1-(6-Methoxynaphthalen-2-yl)ethanol to its corresponding ketone. This ketone can then be selectively reduced to obtain the desired enantiomer [].

- Pea Protein Extract: A heme-binding protein complex (PX), potentially a cytochrome P450 enzyme, isolated from pea protein exhibits enantioselective oxidation activity towards 1-(6-Methoxynaphthalen-2-yl)ethanol. Depending on the preparation method (PEG aggregation or GA/compound modification), it can selectively oxidize either the (S)- or (R)-enantiomer, enabling the synthesis of both enantiomers in high purity [, ].

- Bacillus subtilis Hydrolase: A novel enantioselective hydrolase, designated as BBL, isolated from Bacillus subtilis RRL-BB1, demonstrates high enantioselectivity (≈99% ee) towards acyl derivatives of 1-(6-Methoxynaphthalen-2-yl)ethanol [].

Q4: What challenges are associated with utilizing enzymes for kinetic resolution?

A4: Traditional enzyme-catalyzed reactions often require expensive cofactors like NAD(P). Notably, the heme-binding protein derived from pea protein and the immobilized HasApf system function effectively without the addition of these external cofactors [, , ], offering a cost-effective advantage.

Q5: What are the potential applications of immobilized HasApf in biocatalysis?

A5: Immobilized HasApf demonstrates promising potential for industrial biocatalysis due to its continuous reusability, even after exposure to organic solvents []. This characteristic makes it a sustainable and environmentally friendly option for producing enantiopure compounds.

Q6: Can UV irradiation impact the stability of 1-(6-Methoxynaphthalen-2-yl)ethanol in pharmaceutical formulations?

A6: Yes, UV exposure can degrade 1-(6-Methoxynaphthalen-2-yl)ethanol in certain formulations. Studies have shown that while naproxen tablets themselves might resist degradation, powdered or suspended forms are susceptible, leading to the formation of 2-acetyl-6-methoxy-naphthalene and 1-(6-Methoxy-2-naphthyl) ethanol as photoproducts [].

Q7: What analytical techniques are employed to monitor 1-(6-Methoxynaphthalen-2-yl)ethanol and its impurities?

A7: High-performance liquid chromatography (HPLC) coupled with UV detection serves as a robust method for quantifying 1-(6-Methoxynaphthalen-2-yl)ethanol and its associated impurities []. This technique allows for the separation and detection of various compounds present in a mixture, ensuring quality control in pharmaceutical preparations.

Q8: What spectroscopic techniques are used to characterize 1-(6-Methoxynaphthalen-2-yl)ethanol?

A8: While the provided abstracts do not explicitly mention specific spectroscopic data for 1-(6-Methoxynaphthalen-2-yl)ethanol, techniques like Nuclear Magnetic Resonance (NMR) are commonly used to determine the structures of this compound and its derivatives. FTIR analysis has been used to study the heme-binding properties of immobilized HasApf, indicating its potential for investigating enzyme-substrate interactions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。